molecular formula C6H7BrClN3O2 B561481 4-Bromo-2-nitrophenylhydrazine hydrochloride CAS No. 100032-79-9

4-Bromo-2-nitrophenylhydrazine hydrochloride

Cat. No.: B561481
CAS No.: 100032-79-9
M. Wt: 268.495
InChI Key: SIBURLORIWZQNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-nitrophenylhydrazine hydrochloride typically involves the nitration of 4-bromoaniline followed by the reduction of the nitro group to an amino group. This is then followed by the reaction with hydrazine hydrate to form the hydrazine derivative. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale nitration and reduction reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-nitrophenylhydrazine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 4-Bromo-2-aminophenylhydrazine

    Substitution: Various substituted phenylhydrazines depending on the nucleophile used

    Oxidation: Corresponding azo compounds

Scientific Research Applications

4-Bromo-2-nitrophenylhydrazine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various organic compounds, particularly in the preparation of azo dyes and other hydrazine derivatives.

    Biochemistry: The compound is utilized in the study of enzyme mechanisms and as a probe for detecting reactive oxygen species.

    Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-nitrophenylhydrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or reactive species. The hydrazine moiety can form covalent bonds with electrophilic centers in biological molecules, leading to inhibition or modification of enzyme activity. Additionally, the compound can act as a reducing agent, participating in redox reactions that alter cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-nitrophenylhydrazine hydrochloride
  • 4-Fluoro-2-nitrophenylhydrazine hydrochloride
  • 4-Iodo-2-nitrophenylhydrazine hydrochloride

Uniqueness

4-Bromo-2-nitrophenylhydrazine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior, making it suitable for specific applications in organic synthesis and biochemical research .

Properties

IUPAC Name

(4-bromo-2-nitrophenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3O2.ClH/c7-4-1-2-5(9-8)6(3-4)10(11)12;/h1-3,9H,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBURLORIWZQNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)[N+](=O)[O-])NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657187
Record name (4-Bromo-2-nitrophenyl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100032-79-9
Record name (4-Bromo-2-nitrophenyl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.